
2-amino-N-methyl-2-(4-methylphenyl)acetamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-methyl-2-(4-methylphenyl)acetamidehydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes an amino group, a methyl group, and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(4-methylphenyl)acetamidehydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out using different reaction conditions, such as:
Neat Methods: Stirring without solvent at room temperature.
Stirring without Solvent at Steam Bath: Conducted at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: A solvent-free reaction involving aryl amines and ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the available resources.
化学反応の分析
Types of Reactions
2-amino-N-methyl-2-(4-methylphenyl)acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, can vary depending on the desired reaction and the properties of the compound.
Major Products Formed
科学的研究の応用
2-amino-N-methyl-2-(4-methylphenyl)acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials
作用機序
The mechanism of action of 2-amino-N-methyl-2-(4-methylphenyl)acetamidehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and the properties of the compound. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-amino-N-methyl-2-(4-methylphenyl)acetamidehydrochloride include:
N-cyanoacetamides: Known for their use in heterocyclic synthesis.
N-aryl cyanoacetamides: Utilized in the formation of biologically active compounds.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
特性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
2-amino-N-methyl-2-(4-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-3-5-8(6-4-7)9(11)10(13)12-2;/h3-6,9H,11H2,1-2H3,(H,12,13);1H |
InChIキー |
PLAWSEMHFCEICO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C(=O)NC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)
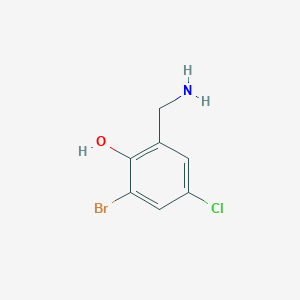
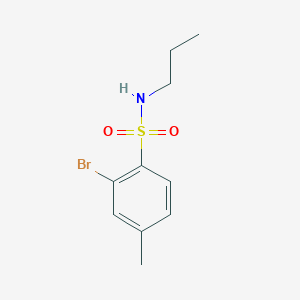
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
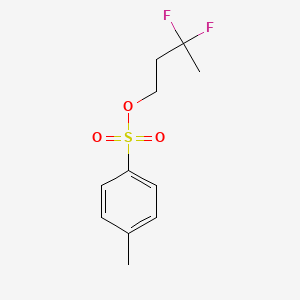
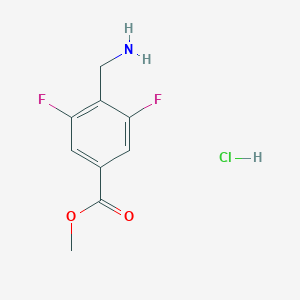


![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
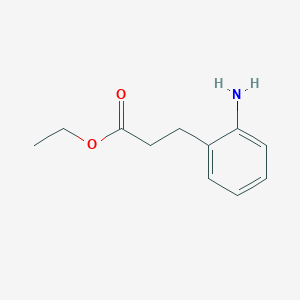
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
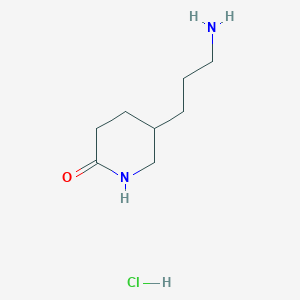
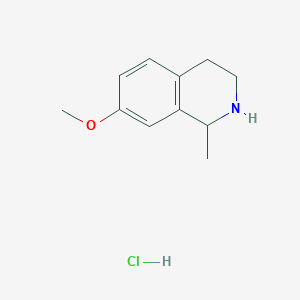
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)
